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1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride

Catalog No.
S13577861
CAS No.
M.F
C9H15ClO4S
M. Wt
254.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride

Product Name

1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride

IUPAC Name

1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride

Molecular Formula

C9H15ClO4S

Molecular Weight

254.73 g/mol

InChI

InChI=1S/C9H15ClO4S/c10-15(11,12)8-1-4-14-9(7-8)2-5-13-6-3-9/h8H,1-7H2

InChI Key

QAFRKUOJJKGYJO-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCOCC2)CC1S(=O)(=O)Cl

1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a dioxaspiro framework that incorporates a sulfonyl chloride functional group. This compound is notable for its potential in synthetic organic chemistry due to the reactivity imparted by the sulfonyl chloride moiety. The molecular formula for this compound is C10H16ClO4SC_{10}H_{16}ClO_4S, indicating the presence of carbon, hydrogen, chlorine, oxygen, and sulfur atoms.

While specific biological activities of 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride are not extensively documented, compounds containing sulfonyl chloride groups are often evaluated for their pharmacological properties. Sulfonamides derived from such compounds have shown antimicrobial activity and can inhibit bacterial growth by interfering with folic acid synthesis. Therefore, derivatives of this compound may exhibit similar biological activities.

The synthesis of 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride can be achieved through several methods:

  • Chlorosulfonation: This method involves the reaction of 1,9-dioxaspiro[5.5]undecane with chlorosulfonic acid, leading to the formation of the sulfonyl chloride.
  • Sulfonylation Reactions: The compound can also be synthesized via reactions involving sulfonic acids and chlorinating agents under controlled conditions.
  • Photochemical Methods: Recent studies have explored photochemical pathways for the formation of sulfonyl chlorides from thioacetates under light irradiation, which may provide alternative synthetic routes.

1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride has potential applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing biologically active molecules.
  • Material Science: In the development of polymeric materials where sulfonyl groups can enhance properties such as thermal stability and solubility.
  • Agricultural Chemicals: As an intermediate in the synthesis of agrochemicals.

Interaction studies involving 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride may focus on its reactivity with various nucleophiles and its behavior in biological systems. The compound's ability to form stable complexes with amino acids or proteins could be investigated to understand its potential as a therapeutic agent.

Several compounds share structural similarities with 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride:

Compound NameStructure TypeUnique Features
1,7-Dioxaspiro[5.5]undecaneDioxaspiro compoundContains hydroxyl groups instead of sulfonyl groups
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acidDioxaspiro compoundFeatures a carboxylic acid group which alters reactivity
1,9-Dioxaspiro[5.5]undecane-4-sulfonamideSulfonamide derivativeExhibits different biological properties compared to sulfonyl chloride

These compounds highlight the uniqueness of 1,9-dioxaspiro[5.5]undecane-4-sulfonyl chloride due to its sulfonyl chloride functionality, which enhances its reactivity and potential applications in various fields.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

254.0379578 g/mol

Monoisotopic Mass

254.0379578 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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